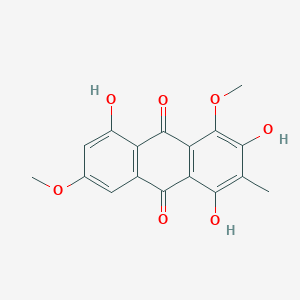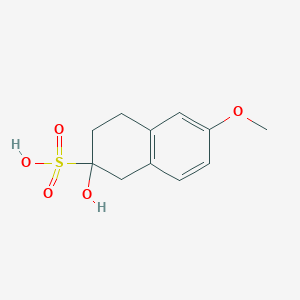
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid is an organic compound with a complex structure that includes a naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene under controlled conditions. The reaction is often carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the sulfonation reaction. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonic acid group or to alter the naphthalene ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid exerts its effects involves interactions with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Shares a similar naphthalene ring structure but lacks the sulfonic acid group.
3,4-Dihydro-6-hydroxy-2(1H)-quinolinone: Contains a quinoline ring system with similar functional groups.
Uniqueness
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H14O5S |
|---|---|
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H14O5S/c1-16-10-3-2-9-7-11(12,17(13,14)15)5-4-8(9)6-10/h2-3,6,12H,4-5,7H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
PCCWBYPCDQSIJI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CC(CC2)(O)S(=O)(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
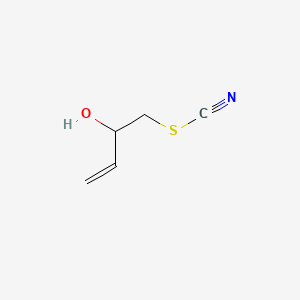
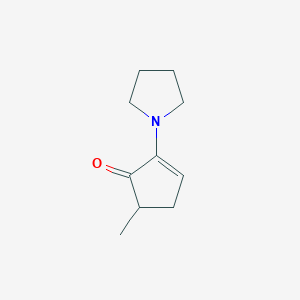

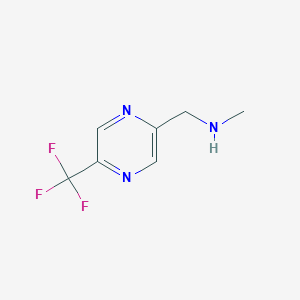
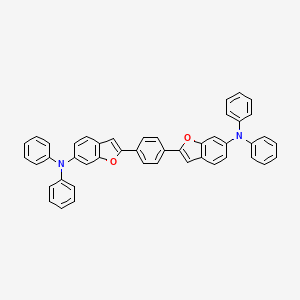

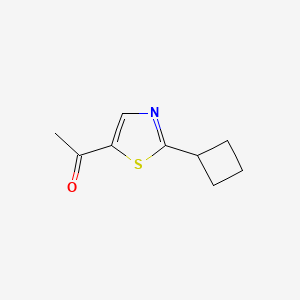


![[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-](/img/structure/B13131531.png)

![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
